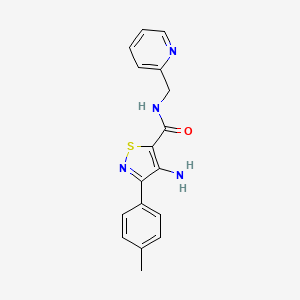![molecular formula C10H17ClN2S B2431674 N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride CAS No. 1415559-98-6](/img/structure/B2431674.png)
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride” is a chemical compound with the CAS Number: 1415559-98-6 . It has a molecular weight of 232.78 . This compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10 (6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.
科学的研究の応用
Synthesis and Structural Analysis
N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Hydrochloride and its derivatives are primarily used in the synthesis of various complex organic compounds. For instance, El-Kashef et al. (2007) utilized a derivative of this compound as a synthon in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in constructing complex molecular architectures (El-Kashef, H., Rathelot, P., Vanelle, P., & Rault, S., 2007). Furthermore, Liu, Wang, and Dong (2021) reported a method for the synthesis of Tetrahydrobenzo[b]azepines (THBAs), leveraging a derivative of this compound, showcasing its pivotal role in pharmaceutical compound synthesis (Liu, X., Wang, J., & Dong, G., 2021).
Antitumor Activity and Biological Evaluation
Research has also emphasized the biological activity of this compound derivatives. For example, Das et al. (2015) developed derivatives as D2/D3 agonists with implications in Parkinson's Disease treatment, indicating its therapeutic potential (Das, B., Vedachalam, S., Luo, D., Antonio, T., Reith, M., & Dutta, A., 2015). Han et al. (2019) synthesized a series of derivatives and evaluated their cytotoxic effects on various human cancer cell lines, revealing their potential as antitumor agents (Han, Q., Yin, Z., Sui, J., Wang, Q., & Sun, Y., 2019).
Molecular Interaction and Supramolecular Assembly
Studies have also delved into the interaction of this compound's derivatives with other molecules. Jin et al. (2014) investigated organic acid–base adducts of 6-bromobenzo[d]thiazol-2-amine, a related compound, with various organic acids, exploring their supramolecular assembly and hydrogen bonding interactions, which are crucial for understanding molecular interactions and designing new materials (Jin, S., Zhang, J., Wang, D., Tao, L., Zhou, M., Shen, Y., Chen, Q., Lin, Z., & Gao, X., 2014).
Inhibition Performance in Corrosion of Iron
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on derivatives of thiazole and thiadiazole, including those similar to this compound, for their inhibition performances against corrosion of iron, which is significant in material science and corrosion engineering (Kaya, S., Kaya, C., Guo, L., Kandemirli, F., Tüzün, B., Uğurlu, İ., Madkour, L. H., & Saracoglu, M., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S.ClH/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9;/h7-8,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJHXIXJUXAVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)
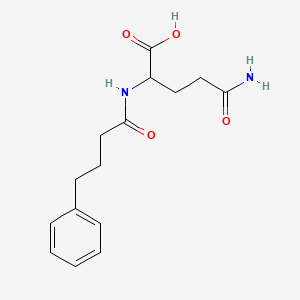
![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)
![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)

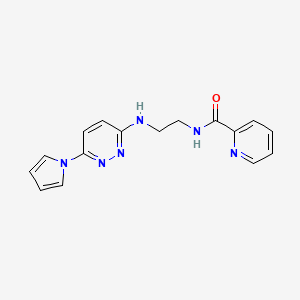
![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
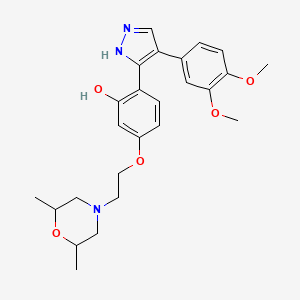
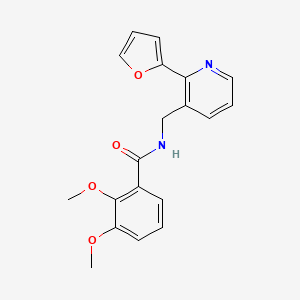
![8-[(3-Chlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2431606.png)
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2431607.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione](/img/structure/B2431609.png)
![8-(Iodomethyl)-7-oxaspiro[3.5]nonane](/img/structure/B2431610.png)
